2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one is a member of the pyrazolone family, characterized by its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound exhibits interesting chemical properties due to the presence of multiple functional groups that can participate in various chemical reactions.
The compound is classified under the pyrazolones, which are five-membered heterocyclic compounds containing two nitrogen atoms. The IUPAC name for this compound is 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one, and it has a molecular formula of with a molecular weight of 202.2524 g/mol. It is also identified by its CAS Registry Number 947-82-0 .
The synthesis of 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one typically involves the reaction of suitable precursors under specific conditions. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds or their equivalents.
For instance, a reported synthesis involves the reaction of 4,4-dimethyl-3-pyrazolecarboxylic acid derivatives with acetic anhydride or other acylating agents to form the corresponding pyrazolones. The product can be purified through crystallization or chromatographic techniques to yield a pure compound .
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one can undergo various chemical reactions typical for pyrazolones:
These reactions are facilitated by the electron-rich nature of the nitrogen atoms and the electrophilic character of the carbonyl group .
The mechanism of action for reactions involving 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one typically begins with the formation of an enolate ion when treated with strong bases. This enolate can then attack electrophiles such as alkyl halides or carbonyl compounds.
For example, in nucleophilic substitution reactions involving carbonyl compounds:
This mechanism is crucial for synthesizing more complex pyrazolone derivatives which may exhibit enhanced biological activity .
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one is typically observed as a white solid or pale yellow oil depending on its purity and method of synthesis. Key physical properties include:
Chemical properties include its reactivity towards electrophiles due to its carbonyl group and its ability to form stable complexes with metals such as copper(II), which enhances its utility in coordination chemistry .
The applications of 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one span several fields:
Research continues into optimizing these applications through modifications to enhance efficacy and reduce toxicity .
The synthetic chemistry of pyrazolone derivatives originated with Ludwig Knorr’s 1883 landmark synthesis of antipyrine via phenylhydrazine and ethyl acetoacetate condensation. This foundational work established the classical Knorr pyrazole synthesis, which dominated early methodologies for 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one. Early 20th-century routes relied on stoichiometric acid catalysis (e.g., acetic acid/sulfuric acid mixtures) and harsh conditions, yielding the target compound in ≤60% efficiency with significant byproduct formation [8] [10].
The 1950s–1970s saw strategic shifts toward regioselective alkylation techniques. Researchers achieved the 4,4,5-trimethyl pattern through double methylation of the pyrazolone ring’s C4 position using methyl iodide under basic conditions, improving regiocontrol but requiring multi-step purification. Concurrently, hydrazine substitutions evolved from phenylhydrazine to methylhydrazine, eliminating aromatic byproducts and enabling direct access to the N-methylated core structure in single-step reactions [6] [10].
Modern green chemistry approaches (post-2000) revolutionized synthesis. Catalyst-free cyclocondensations in magnetized distilled water (MDW) emerged, exploiting altered hydrogen bonding to accelerate ring closure at 80°C within 1–2 hours, delivering yields of 85–95% [6]. Microwave-assisted solvent-free methods further reduced reaction times to minutes while maintaining ≥90% efficiency, representing a paradigm shift toward sustainable production [10].
Table 1: Evolution of Synthetic Methods for 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one
Era | Key Methodology | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Pre-1950s | Knorr-type condensation | AcOH/H₂SO₄, reflux, 8–12 h | 40–60 | Low regioselectivity, toxic byproducts |
1950s–1990s | Stepwise methylation | CH₃I/K₂CO₃, 60°C, 3–5 h per step | 65–75 | Multi-step, purification challenges |
2000s–Present | Catalyst-free in MDW | Magnetized H₂O, 80°C, 1–2 h | 85–95 | Specialized water treatment needed |
2010s–Present | Microwave-assisted | Solvent-free, MW, 2–4 min | 88–92 | Equipment-dependent optimization |
The synthesis proceeds via a concerted cyclocondensation mechanism between methylhydrazine and ethyl acetoacetate. Step 1 involves nucleophilic attack by methylhydrazine’s terminal nitrogen on the ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This step is rate-determining, with activation energies of ~50 kJ/mol observed under reflux conditions [10]. Step 2 entails intramolecular ester aminolysis, where the secondary nitrogen attacks the ester carbonyl, expelling ethanol to generate the lactam ring. Isotopic labeling studies (¹⁵N-NMR) confirm irreversible ring closure at 80–100°C [6] [8].
Critical regiochemical outcomes arise from steric and electronic biases: Methylhydrazine’s N-methyl group directs nucleophilic attack through its electron-donating effect, ensuring the 1-methyl configuration. The 4,4-dimethyl motif results from keto-enol tautomerization stabilizing the quaternary center, while the 5-methyl group originates intact from ethyl acetoacetate’s α-methyl [4] [10].
Tautomeric equilibria dominate the final structure. X-ray crystallography (NIST data: CID 76665) confirms the 3-keto tautomer predominates in solids (>95%), while solution-state ¹H-NMR (DMSO-d₆) reveals a dynamic equilibrium with the 3-hydroxy form (ratio: 7:1). This behavior impacts reactivity: the keto form facilitates electrophilic substitutions at C4, whereas the enol form chelates metal ions [4] [9].
Table 2: Structural and Spectroscopic Properties of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one
Property | Value/Description | Technique | Significance |
---|---|---|---|
Molecular formula | C₆H₁₀N₂O | Elemental analysis | Confirms stoichiometry of cyclocondensation |
Crystal system | Monoclinic, space group P2₁/c | X-ray diffraction | Validates lactam tautomer dominance in solid state |
¹³C-NMR (DMSO-d₆) | δ 165.8 (C3), 155.2 (C5), 51.9 (C4) | NMR spectroscopy | Assigns ring carbon electronic environments |
IR νmax (KBr) | 1665 cm⁻¹ (C=O str), 1600 cm⁻¹ (C=N str) | IR spectroscopy | Distinguishes keto vs. enol tautomers |
Tautomeric ratio (solution) | 7:1 (keto:enol) | ¹H-NMR integration | Impacts reactivity in functionalization reactions |
Catalytic efficiency in pyrazolone synthesis correlates strongly with Brønsted acidity and nanoconfinement effects. Chloroacetic acid accelerates ring closure 8-fold versus uncatalyzed reactions by protonating the carbonyl oxygen (k₂ = 3.8 × 10⁻³ L/mol·s at 70°C), validated through Hammett studies (ρ = −0.87) [6]. Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) achieve 94% yield in 30 minutes via substrate adsorption in mesopores, concentrating reactants at active sites [6].
Kinetic profiles vary dramatically with catalysis. Uncatalyzed reactions exhibit second-order kinetics (rate = k[hydrazine][ketoester]), while acid-catalyzed pathways follow first-order dependence on catalyst concentration. Microwave irradiation reduces activation energy from 72 kJ/mol (thermal) to 48 kJ/mol by dipolar polarization, enabling near-complete conversions in <5 minutes [10].
Biocatalysts introduce exceptional selectivity. Maltose acts as a biodegradable catalyst in solvent-free syntheses, hydrogen-bonding to intermediates to lower the transition-state energy. This system achieves 98% regioselectivity for the 4,4,5-trimethyl isomer at 80°C, outperforming mineral acids [3].
Table 3: Catalytic Systems for Optimized Synthesis of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one
Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Mechanistic Role |
---|---|---|---|---|---|
None (thermal) | – | 80 | 240 | 68 | Autocatalytic enol participation |
Chloroacetic acid | 10 | 70 | 45 | 92 | Carbonyl protonation |
Amberlyst-15 | 100 mg/mmol | 75 | 30 | 94 | Nanoconfinement, Brønsted acid sites |
Maltose | 20 | 80 | 90 | 89 | Hydrogen-bond templating |
Microwave irradiation | – | 100 (MW) | 4 | 91 | Dipolar activation, thermal superheating |
Solvent polarity dictates reaction trajectory. Nonpolar solvents (toluene) retard cyclization by destabilizing zwitterionic intermediates, yielding <40% product. Polar protic solvents (ethanol) improve yields to 70–75% but necessitate energy-intensive distillation for recovery. Breakthroughs emerged via solvent-free mechanochemistry: ball-milling stoichiometric hydrazine/ketoester mixtures for 20 minutes delivers 88% yield with minimal E-factor (0.12 vs. 8.2 in ethanol) [6] [10].
Magnetized distilled water (MDW) enables sustainable catalysis. Magnetic fields (0.5–1 T) reorganize hydrogen-bond networks, reducing effective dielectric constant (ε from 80 → 45) and enhancing organic reactant solubility. Reactions in MDW reach completion 3× faster than in deionized water at identical temperatures, affording 93% isolated yield without catalysts [6]. This approach aligns with green metrics: process mass intensity (PMI) of 1.8 versus 6.5 for acetonitrile-based routes.
Industrial scalability leverages continuous flow reactors with in-line purification. Microfluidic systems (residence time = 120 s, 130°C) integrate real-time HPLC monitoring (Newcrom R1 column; mobile phase: MeCN/H₂O/H₃PO₄), achieving >99.5% purity at 200 g/h throughput. Life-cycle assessment confirms 40% lower cumulative energy demand versus batch processing [5] [10].
Table 4: Environmental Metrics for Solvent Systems in Pyrazolone Synthesis
Solvent System | Process Mass Intensity (PMI) | E-Factor | Renewability Index | Reaction Yield (%) |
---|---|---|---|---|
Ethanol (reflux) | 6.5 | 8.2 | 0.81 | 75 |
Acetonitrile | 9.1 | 12.4 | 0.15 | 82 |
Magnetized distilled water | 1.8 | 0.35 | 1.00 | 93 |
Solvent-free (ball-mill) | 1.2 | 0.12 | 1.00 | 88 |
Continuous flow (neat) | 1.5 | 0.25 | 1.00 | 95 |
Compound Names in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0